molecular formula C11H12O5 B13575357 Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate

Cat. No.: B13575357
M. Wt: 224.21 g/mol
InChI Key: VSGDKHSINZVQPE-MRVPVSSYSA-N
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Description

Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the hydroxypropanoate group further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in protein active sites, influencing enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxybutanoate: Similar structure with an additional carbon in the hydroxyalkyl chain.

    Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxyethanoate: Similar structure with a shorter hydroxyalkyl chain.

Uniqueness

Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the hydroxypropanoate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl (3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3/t8-/m1/s1

InChI Key

VSGDKHSINZVQPE-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)O

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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